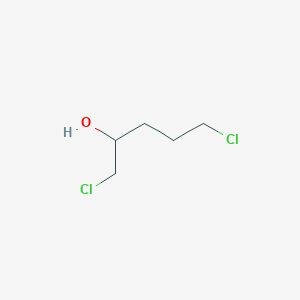

1,5-Dichloropentan-2-ol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1,5-Dichloropentan-2-ol is an organic compound that belongs to the group of chlorinated alcohols. It has a CAS Number of 89280-57-9 and a molecular weight of 157.04 . The IUPAC name for this compound is 1,5-dichloro-2-pentanol .

Molecular Structure Analysis

The InChI code for 1,5-Dichloropentan-2-ol is1S/C5H10Cl2O/c6-3-1-2-5(8)4-7/h5,8H,1-4H2 . This indicates that the compound has a carbon backbone of five atoms, with chlorine atoms attached to the first and fifth carbon atoms, and a hydroxyl group (-OH) attached to the second carbon atom.

Wissenschaftliche Forschungsanwendungen

Synthesis and Pharmaceutical Applications

1,5-Dichloropentan-2-ol has been utilized in the synthesis of novel compounds. For instance, its derivative, 1,5-bis(triphenylphosphonium)pentan-3-ol dichloride, has been applied in creating cancer multidrug resistance chemosensitizers (Stivanello, Leoni, & Bortolaso, 2002).

Bio-based Chemical Production

In the realm of bio-economy, 1,5-diaminopentane, a related compound, is gaining attention as a platform chemical, particularly as a building block for bio-based polymers. Research in this area focuses on developing engineered producer strains of microorganisms like Corynebacterium glutamicum or Escherichia coli (Kind & Wittmann, 2011).

Organic Synthesis and Chemistry

The compound has been involved in ruthenium-catalyzed synthesis processes, such as the creation of linear 1,5-dichlorides via sequential intermolecular Kharasch reactions. These products are significant as synthetic precursors for other compounds (Thommes et al., 2011).

Material Science and Corrosion Inhibition

1,5-Dichloropentan-2-ol derivatives, like Schiff bases, have been explored for their inhibitory properties in corrosion science, particularly for aluminum in HCl solution. Such studies involve electrochemical techniques and quantum chemical calculations (Şafak, Duran, Yurt, & Turkoglu, 2012).

Catalysis and Chemical Transformation

The dehydration of 1,5-pentanediol, a related compound, has been investigated over catalysts like ZrO2 and Yb2O3. The process converts 1,5-pentanediol into 4-penten-1-ol, showing the potential of 1,5-Dichloropentan-2-ol in catalytic applications (Sato et al., 2008).

Nanotechnology and Surface Chemistry

In nanotechnology, 1,5-dichloropentan-2-ol has been used to study the dipole-directed assembly of molecules on silicon substrates. This research is relevant for developing nanoscale devices and understanding molecular interactions on surfaces (Harikumar et al., 2008).

Molecular Structure and Physical Chemistry

Studies on the molecular structures, such as vibrational infrared and Raman spectra, of 1,5-dichloropentan-2-ol and its analogs contribute to our understanding of their chemical properties and potential applications in various fields (Ramasami, 2008).

Eigenschaften

IUPAC Name |

1,5-dichloropentan-2-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10Cl2O/c6-3-1-2-5(8)4-7/h5,8H,1-4H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRPDYJBRFDKZCP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(CCl)O)CCl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10Cl2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.04 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,5-Dichloropentan-2-ol | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(2-Methoxyphenyl)-2,5,7-trimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B2429683.png)

![Carbanide;cyclopentene;ditert-butyl-[(1S)-1-(2-dicyclohexylphosphanylcyclopentyl)ethyl]phosphane;iron(2+)](/img/structure/B2429686.png)

![2,4-dichloro-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2429687.png)

![2-{[4-ethyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid](/img/structure/B2429690.png)

![Spiro[bicyclo[2.2.1]heptane-2,3'-cyclobutane]-1'-amine;hydrochloride](/img/structure/B2429694.png)